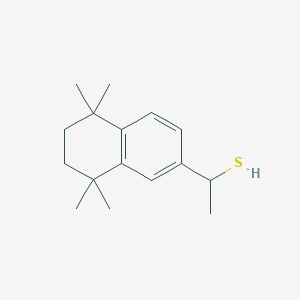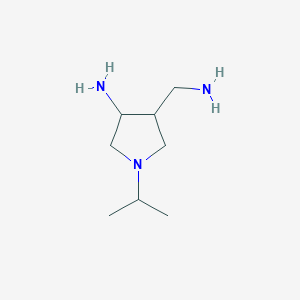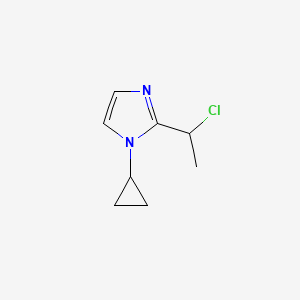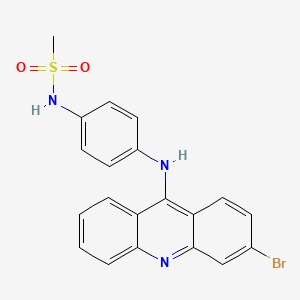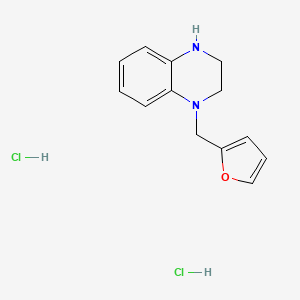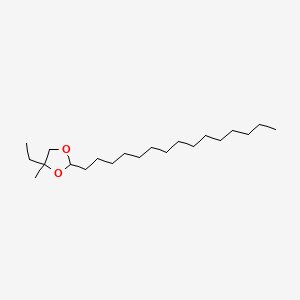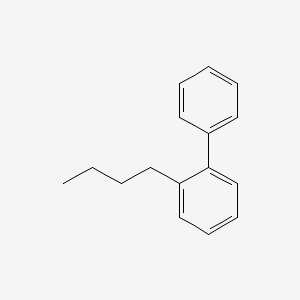
9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- is a complex organic compound with a tricyclic structure It is part of the beta-carboline family, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- is studied for its potential as an enzyme inhibitor. It has shown activity against monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for the treatment of neurological disorders and certain types of cancer .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of monoamine oxidase occurs through binding to the active site of the enzyme, preventing the breakdown of neurotransmitters . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Harmane: Another beta-carboline compound with similar biological activities.
Norharmane: Known for its enzyme inhibitory properties.
1-Methyl-9H-pyrido(3,4-b)indole: Shares structural similarities and biological activities with the compound
Uniqueness
What sets 9H-Pyrido(3,4-b)indole, 1-methyl-3-(4-methylbenzamidomethyl)- apart is its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
属性
CAS 编号 |
63885-66-5 |
|---|---|
分子式 |
C21H19N3O |
分子量 |
329.4 g/mol |
IUPAC 名称 |
4-methyl-N-[(1-methyl-9H-pyrido[3,4-b]indol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H19N3O/c1-13-7-9-15(10-8-13)21(25)22-12-16-11-18-17-5-3-4-6-19(17)24-20(18)14(2)23-16/h3-11,24H,12H2,1-2H3,(H,22,25) |
InChI 键 |
YYTLYUBIYOCQPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC3=C(C(=N2)C)NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


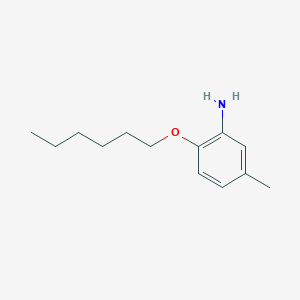
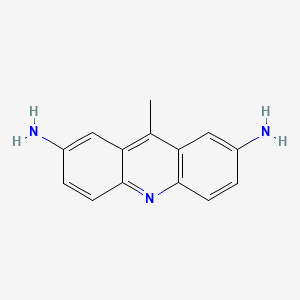
![2-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13949236.png)
